4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene
Overview
Description
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene, or 4-BBrTFMB, is a synthetic organic compound with a wide range of uses in research and industry. It is a versatile building block for organic synthesis and has been used in the development of drugs and other important chemicals. The compound has a wide range of applications due to its unique structure and properties.
Scientific Research Applications
1. Design and Synthesis of Emitters
- Summary of Application: 1,4-Bis(trifluoromethyl)benzene, a compound with similar properties, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) and electroluminescence .
- Methods of Application: The compound was used with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties for the design and synthesis of compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibited large dihedral angles between the donor and acceptor moieties, which were shown by single crystal X-ray analysis and theoretical calculations .
- Results or Outcomes: The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
2. N-Arylation of Imidazoles and Amines
- Summary of Application: 4-(Trifluoromethyl)benzeneboronic acid, another compound with similar properties, is used to N-arylate imidazoles and amines with copper-exchanged fluorapatite .
- Methods of Application: The compound is used in microwave-promoted cross-coupling with acid chlorides leading to aryl ketones .
- Results or Outcomes: The details of the results or outcomes of this application are not provided in the source .
3. Conversion of Aliphatic Alcohols
- Summary of Application: Trifluoromethyl ethers, which share some properties with the compound , can be used to convert aliphatic alcohols into trifluoromethyl alkyl ethers .
- Methods of Application: The procedure is applicable to the conversion of primary aliphatic alcohols, but not benzylic, secondary, or tertiary alcohols .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
4. Synthesis of Herbicides
- Summary of Application: A derivative of trifluorotoluene, which is similar to the compound , is used as a precursor to the herbicide fluometuron .
- Methods of Application: The derivative, 3-aminobenzotrifluoride, is synthesized via nitration followed by reduction to meta-H2NC6H4CF3. This aniline is then converted to the urea .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
5. Low Toxicity Alternative to Dichloromethane
- Summary of Application: Trifluorotoluene, a compound with similar properties, is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, as trifluorotoluene boils at 103 °C, which is higher than the boiling point of dichloromethane (~40 °C) .
- Methods of Application: As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
6. Synthesis of Pharmaceuticals
- Summary of Application: A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is used as a synthetic intermediate in the production of pharmaceuticals .
- Methods of Application: The derivative is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
properties
IUPAC Name |
1-bromo-4-phenylmethoxy-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF3O/c15-13-7-6-11(8-12(13)14(16,17)18)19-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXYWYPMKGUGIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624183 | |
Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
CAS RN |
678164-30-2 | |
Record name | 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40624183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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